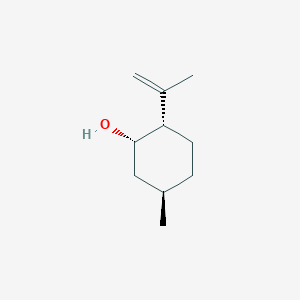

(+)-Neoisopulegol

描述

Structure

3D Structure

属性

CAS 编号 |

20549-46-6 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

InChI 键 |

ZYTMANIQRDEHIO-UTLUCORTSA-N |

SMILES |

CC1CCC(C(C1)O)C(=C)C |

手性 SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |

规范 SMILES |

CC1CCC(C(C1)O)C(=C)C |

密度 |

0.904-0.913 |

熔点 |

78.0 °C |

其他CAS编号 |

29141-10-4 89-79-2 |

物理描述 |

Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |

Pictograms |

Irritant |

溶解度 |

slightly soluble in water; soluble in oils miscible (in ethanol) |

同义词 |

isopulegol |

产品来源 |

United States |

Synthetic Methodologies for + Neoisopulegol

Strategies for Enantiopure (+)-Neoisopulegol Preparation

The preparation of enantiomerically pure this compound hinges on stereocontrolled reactions that can selectively produce the desired diastereomer. Key approaches include the stereoselective reduction of a ketone precursor and the stereochemical inversion of an existing alcohol.

Stereoselective Reduction Pathways from Precursors

A principal strategy for synthesizing this compound involves the reduction of the corresponding ketone, isopulegone (B1219328). The success of this approach lies in the ability to control the direction of hydride attack on the carbonyl group, thereby dictating the stereochemistry of the resulting hydroxyl group.

The diastereoselective reduction of (-)-isopulegone (B3379921) is a common and effective method for obtaining this compound. mdpi.comunits.it This transformation is typically achieved using sterically demanding reducing agents that favor the formation of the cis diastereomer, this compound, over the trans diastereomer, (-)-isopulegol (B1672291).

One of the most effective reagents for this purpose is L-Selectride (lithium tri-sec-butylborohydride). mdpi.comunits.itbeilstein-journals.org The reduction of (-)-isopulegone with L-Selectride in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) proceeds with high diastereoselectivity. mdpi.combeilstein-journals.org This method has been reported to yield this compound with a diastereomeric excess (de) of 97%. beilstein-journals.org The high selectivity is attributed to the steric bulk of the L-Selectride, which preferentially attacks the carbonyl from the less hindered face of the isopulegone molecule.

Other reducing agents have been explored with varying degrees of success. For instance, the Meerwein-Ponndorf-Verley reduction using diisobutylaluminum hydride (DIBAL-H) and isopropanol (B130326) has been investigated but resulted in low conversion and no diastereoselectivity. beilstein-journals.org

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de) (%) | Reference |

| L-Selectride | THF | -78 to RT | 84 | 97 | beilstein-journals.org |

| DIBAL-H / iPrOH | Toluene | 0 to RT | 10 (conversion) | 0 | beilstein-journals.org |

Biocatalytic methods, specifically enzymatic reductions, offer a green and highly selective alternative for the synthesis of this compound. beilstein-journals.org The use of alcohol dehydrogenases (ADHs) for the reduction of isopulegone has been explored. beilstein-journals.orgd-nb.info In these systems, a cofactor such as NAD(P)H is required and is often regenerated in situ using a secondary enzyme and a co-substrate like glucose. beilstein-journals.orgd-nb.info

Screening of various commercially available ADHs has shown that while many can catalyze the reduction, the conversion rates and diastereoselectivity can be low. beilstein-journals.orgd-nb.info However, the alcohol dehydrogenase from Thermoanaerobium brockii (TBADH) has demonstrated excellent diastereoselectivity, producing this compound with a de of >99%. d-nb.info Despite the high selectivity, the conversion rate was found to be relatively low (around 36%), which may limit its application on a preparative scale. d-nb.info

| Enzyme | Cofactor Regeneration | Conversion (%) | Diastereomeric Excess (de) (%) | Reference |

| Alcohol Dehydrogenase (Thermoanaerobium brockii) | GDH/Glucose | ~36 | >99 | d-nb.info |

Diastereoselective Reduction of Isopulegone

Transformation from (-)-Isopulegol Precursors

Another major route to this compound begins with the commercially available and relatively inexpensive (-)-isopulegol. nih.govx-mol.netnih.govmdpi.commdpi.com This approach necessitates the inversion of the stereocenter at the carbon bearing the hydroxyl group.

A straightforward, albeit two-step, method to convert (-)-isopulegol to this compound involves an oxidation-reduction sequence. mdpi.comunits.itbeilstein-journals.orgd-nb.info First, (-)-isopulegol is oxidized to (-)-isopulegone. mdpi.combeilstein-journals.orgd-nb.info Common oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone). mdpi.combeilstein-journals.org While effective, large-scale oxidations with Jones reagent can sometimes lead to a partial loss of optical purity. beilstein-journals.org The resulting (-)-isopulegone is then subjected to the diastereoselective reduction described in section 2.1.1.1, using a reagent like L-Selectride to yield this compound. mdpi.comunits.itbeilstein-journals.org This sequence effectively inverts the stereochemistry at C-1.

| Step | Reagents | Intermediate | Yield (%) | Reference |

| Oxidation | PCC, Silica (B1680970) gel, DCM | (-)-Isopulegone | 80 | mdpi.com |

| Reduction | L-Selectride, THF | This compound | 90 | researchgate.net |

A more direct method for the inversion of the hydroxyl group of (-)-isopulegol is the Mitsunobu reaction. beilstein-journals.orgd-nb.info This powerful reaction allows for the conversion of a secondary alcohol to various other functional groups with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, (-)-isopulegol is treated with a carboxylic acid (often p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). beilstein-journals.orgd-nb.info

| Step | Reagents | Overall Yield (%) | Diastereomeric Excess (de) (%) | Reference |

| Mitsunobu Reaction & Transesterification | p-Nitrobenzoic acid, PPh3, DIAD, Toluene; then MeONa, MeOH | 84 | >99 | beilstein-journals.orgd-nb.info |

Oxidation-Reduction Sequences

Yield Optimization and Reaction Efficiency in Synthesis Protocols

Significant efforts in organic synthesis have been directed toward optimizing the yield and reaction efficiency for producing this compound. Research has focused on comparing different reagents, catalytic systems, and reaction conditions to maximize the output and stereochemical purity of the final product.

In the cyclization of (R)-citronellal, the catalyst system is the key variable influencing efficiency and the isomeric ratio of the products. Studies comparing Lewis acids such as niobium pentachloride (NbCl5), tantalum pentachloride (TaCl5), and indium trichloride (B1173362) (InCl3) have shown that both the catalyst and the solvent affect the outcome. scielo.br While NbCl5 was found to be the most active, InCl3 proved to be the most selective. scielo.br Notably, TaCl5 showed a slight preference for the formation of neoisopulegol. scielo.br The use of scandium triflate as a catalyst has also been investigated, with reaction temperature being a critical factor; lowering the temperature to -78 °C resulted in a 100% yield, favoring the L-isopulegol isomer with a 94:6 ratio over other isomers. google.com Heterogeneous catalysts, such as Al/Fe-Pillared Clays (Al/Fe-PILC), offer an alternative that facilitates catalyst recovery and reuse, with reactions at room temperature yielding isopulegol (B1217435) and neo-isopulegol. thieme-connect.com

The following tables provide a comparative overview of the research findings for different synthetic protocols.

Table 1: Comparison of Reduction Methods for (-)-Isopulegone to this compound

| Method | Reducing Agent/System | Conditions | Yield (%) | Diastereomeric Excess (de) (%) | Reference |

|---|---|---|---|---|---|

| L-Selectride Reduction | L-Selectride | THF, -78 °C to rt, 16 h | 84 | 97 | beilstein-journals.orgd-nb.info |

| Meerwein–Ponndorf–Verley | DIBAL-H, 2-propanol | Toluene, 0 °C to rt, 6 h | 10 (conversion) | 0 | d-nb.info |

| Enzymatic Reduction | ADH (from Thermoanaerobium brokii), GDH, Glucose | Water, 30 °C, 24 h | 36 (conversion) | >99 | d-nb.info |

Table 2: Efficiency of Mitsunobu Reaction for this compound Synthesis

| Reagents | Conditions | Overall Yield (%) | Diastereomeric Excess (de) (%) | Reference |

|---|---|---|---|---|

| DIAD, p-nitrobenzoic acid, triphenylphosphine, then MeONa | - | 84 | >99 | d-nb.info |

Table 3: Lewis Acid Catalyzed Cyclization of (R)-Citronellal

| Catalyst (mol%) | Solvent | Temperature | Yield (%) | Isomer Ratio (Isopulegol:Neoisopulegol) | Reference |

|---|---|---|---|---|---|

| NbCl5 (catalytic) | CH2Cl2 with 4Å molecular sieves | - | Good | Inverted ratio favoring Neoisopulegol | scielo.br |

| InCl3 (0.1 equiv) | CH2Cl2 | Room Temp | - | High selectivity for Isopulegol | scielo.br |

| TaCl5 (1.0 equiv) | - | - | High | Major isomer: Neoisopulegol | scielo.br |

| Scandium triflate (10) | - | -78 °C | 100 | 94:6 (L-isopulegol:others) | google.com |

Stereochemical Considerations and Elucidation

Absolute and Relative Configuration of (+)-Neoisopulegol

This compound is a diastereomer of isopulegol (B1217435), differing in the orientation of the hydroxyl group. It is commonly synthesized from the commercially available (−)-isopulegol. mdpi.com This process typically involves the oxidation of the hydroxyl group in (−)-isopulegol to form (−)-isopulegone, followed by a diastereoselective reduction of the ketone with a bulky reducing agent like L-Selectride to yield this compound. mdpi.com

The absolute configuration of this compound has been established as (1R, 2S, 4R). This designation defines the specific three-dimensional arrangement at the three chiral centers of the molecule:

C1: The carbon atom bearing the hydroxyl group.

C2: The carbon atom bearing the isopropenyl group.

C4: The carbon atom bearing the methyl group.

The relative configuration describes the spatial relationship between the substituents on the cyclohexane (B81311) ring. In this compound, the hydroxyl group at C1 is in a cis relationship to the isopropenyl group at C2, and trans to the methyl group at C4. This places the hydroxyl group in an axial position, while the methyl and isopropenyl groups occupy equatorial positions on the most stable chair conformation of the cyclohexane ring. The specific optical rotation for this compound has been reported as [α]D20 = +28.7 (c = 17.2, CHCl3). mdpi.com

Stereocontrol in Synthetic Transformations

The well-defined stereochemistry of this compound allows it to serve as an effective chiral template, exerting significant control over the stereochemical course of synthetic transformations.

The existing stereocenters in this compound direct the approach of reagents, leading to the preferential formation of one diastereomer in subsequent reactions. This diastereoselectivity is crucial for synthesizing complex molecules with multiple defined stereocenters.

Key diastereoselective reactions include:

Epoxidation: The epoxidation of the isopropenyl side chain is highly stereoselective. Reaction with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding epoxide with high diastereoselectivity. mdpi.com Similarly, the Katsuki-Sharpless epoxidation protocol has been shown to be highly selective. beilstein-journals.org Vanadium-catalyzed epoxidations using reagents like vanadyl acetylacetonate (B107027) (VO(acac)₂) and tert-butyl hydroperoxide (t-BuOOH) also proceed stereoselectively, furnishing epoxides that are key intermediates for aminodiols. mdpi.commdpi.com The opening of these chiral epoxides with various nucleophiles, such as primary amines, affords aminodiol derivatives with the configuration being controlled by the initial epoxide stereochemistry. mdpi.commdpi.comsemanticscholar.orgnih.gov

Dihydroxylation: The conversion of the isopropenyl group into a diol can be achieved with high stereocontrol. The syn-selective dihydroxylation using osmium tetroxide (OsO₄) with an N-methylmorpholine N-oxide (NMO) co-oxidant produces diols as single diastereomers in many cases. mdpi.commdpi.comresearchgate.net This method has been applied to create neoisopulegol-based diols, triols, and tetraols with predictable stereochemistry. semanticscholar.orgnih.govresearchgate.net

Michael Addition: this compound can be converted into derivatives like α,β-unsaturated γ-lactones. mdpi.comnih.gov The subsequent Michael addition of nucleophiles (such as amines, thiols, or azoles) to this lactone system proceeds with high diastereoselectivity, controlled by the steric environment established by the p-menthane (B155814) backbone. mdpi.comnih.govresearchgate.net For instance, the addition of amines and thiols to a (−)-α-methylene-γ-butyrolactone derived from this compound was found to be highly diastereoselective. mdpi.com

Table 1: Examples of Diastereoselective Reactions of this compound Derivatives

| Starting Material Derivative | Reaction | Reagents | Key Outcome | Citations |

|---|---|---|---|---|

| This compound | Epoxidation | mCPBA | Stereoselective formation of epoxide | mdpi.comresearchgate.net |

| This compound | Dihydroxylation | OsO₄ / NMO | Highly stereoselective formation of syn-diol | mdpi.commdpi.comresearchgate.net |

| Methyleneoctahydrobenzofuran from this compound | Epoxidation | mCPBA | Stereoselective formation of spiro-epoxide | mdpi.com |

| α-Methylene-γ-butyrolactone from this compound | Michael Addition | Amines, Thiols | Highly diastereoselective formation of amino or thiol adducts | mdpi.comnih.gov |

| This compound Allylic Diol | Epoxidation | VO(acac)₂ / t-BuOOH | Stereospecific formation of epoxy diol | mdpi.com |

This compound is an important building block in "chiral pool" synthesis, where its inherent chirality is transferred to new, more complex molecules. mdpi.comnih.gov As a readily available chiral starting material, it provides an economical and efficient route to a variety of enantiomerically pure compounds. researchgate.netnih.gov Research groups have extensively utilized this compound to prepare libraries of chiral ligands, aminodiols, aminotriols, and heterocyclic systems like octahydrobenzofurans. mdpi.commdpi.comresearchgate.net These derivatives have been successfully employed as chiral catalysts and auxiliaries in other asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.commdpi.com

Diastereoselective Reactions Governing Derivative Formation

Methodologies for Stereochemical Assignment and Confirmation

The unambiguous determination of the stereochemistry of this compound and its derivatives is critical and is accomplished primarily through advanced spectroscopic methods.

One-dimensional (¹H and ¹³C) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the complex stereostructures of neoisopulegol derivatives. researchgate.netsciforum.netu-szeged.hu

COSY (Correlation Spectroscopy): This technique is used to identify proton-proton spin-spin coupling networks, helping to map out the connectivity of protons within the molecule's carbon skeleton. sciforum.netu-szeged.hu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons in the molecular framework. mdpi.comsciforum.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular structure, especially around quaternary carbons, and for assigning the full carbon skeleton. mdpi.comsciforum.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is arguably the most powerful NMR technique for determining the relative stereochemistry of a molecule. It detects through-space correlations between protons that are in close proximity (typically <5 Å), irrespective of their bonding connectivity. By observing NOE signals between specific protons, their relative orientation (e.g., syn or anti, axial or equatorial) can be established. For example, NOESY experiments have been used to confirm the relative configuration of aminodiol, diol, and Michael adduct derivatives of this compound by observing correlations between protons on the cyclohexane ring and those on the newly formed stereocenters. mdpi.commdpi.comnih.govresearchgate.net

Table 2: Application of NMR Techniques for Stereochemical Elucidation

| NMR Technique | Purpose in Analyzing this compound Derivatives | Citations |

|---|---|---|

| COSY | Identifies ¹H-¹H coupling pathways to trace proton connectivity. | sciforum.netu-szeged.humdpi.com |

| HSQC | Correlates each proton to its directly attached carbon atom for ¹³C assignments. | mdpi.comsciforum.netmdpi.com |

| HMBC | Establishes long-range ¹H-¹³C correlations to build the carbon framework and connect functional groups. | mdpi.comsciforum.netmdpi.com |

| NOESY | Determines relative stereochemistry by identifying protons close in space, confirming substituent orientations (e.g., cis/trans, axial/equatorial). | mdpi.commdpi.commdpi.comnih.govrsc.org |

Chemical Reactivity and Functional Group Transformations

Olefin Functionalization Reactions

The exocyclic double bond in (+)-neoisopulegol is susceptible to a range of addition and functionalization reactions, providing a gateway to introduce new stereocenters and functionalities.

Epoxidation Reactions and Regioselectivity

The epoxidation of the double bond in this compound and its derivatives is a key transformation for creating valuable epoxide intermediates. These intermediates can be subsequently opened by various nucleophiles to generate a range of functionalized compounds. researchgate.netmdpi.comx-mol.netnih.gov The stereochemical outcome of the epoxidation is influenced by the reagent used and the presence of directing groups.

Commonly, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are employed for this purpose. mdpi.combeilstein-journals.orgnih.govu-szeged.huscispace.com The reaction with m-CPBA typically proceeds via the Prilezhaev reaction, a concerted mechanism often described as the "butterfly mechanism," where the oxygen atom is delivered to the double bond. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org

For instance, the epoxidation of O-benzyl-protected this compound with m-CPBA, buffered with sodium hydrogen phosphate (B84403) (Na₂HPO₄), results in a mixture of two diastereomeric epoxides. mdpi.com The ratio of these epoxides can vary depending on the reaction conditions and the specific derivative being used. mdpi.com In one study, a 1:2 mixture of epoxides was obtained in good yield. mdpi.com In another case, involving an O-benzyl derivative that had been further oxidized, epoxidation with m-CPBA yielded a 4:1 mixture of epoxides. mdpi.com The epoxidation of a di-O-benzyl derivative with m-CPBA produced a 1:1 mixture of the corresponding epoxides. mdpi.com

The regioselectivity of the epoxidation can be highly dependent on the catalytic system employed. For example, the use of vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) can lead to a highly stereoselective epoxidation. mdpi.comu-szeged.hu This method has been successfully used to prepare specific epoxide diastereomers of this compound derivatives. beilstein-journals.orgu-szeged.hu

| Starting Material | Reagent | Product(s) | Diastereomeric Ratio | Reference(s) |

| O-Benzyl-(+)-neoisopulegol | m-CPBA, Na₂HPO₄ | Diastereomeric epoxides | 1:2 | mdpi.com |

| Oxidized O-Benzyl-(+)-neoisopulegol | m-CPBA | Diastereomeric epoxides | 4:1 | mdpi.com |

| Di-O-Benzyl-(+)-neoisopulegol | m-CPBA | Diastereomeric epoxides | 1:1 | mdpi.com |

| This compound | t-BuOOH, VO(acac)₂ | Stereoselective epoxide | High | mdpi.comu-szeged.hu |

| This compound derivative | m-CPBA | Diastereomeric epoxides | 1:1 | nih.gov |

Dihydroxylation Protocols (e.g., OsO₄/NMO)

The dihydroxylation of the olefinic bond in this compound and its derivatives provides a direct route to vicinal diols, which are valuable precursors for further synthetic manipulations. A standard and highly effective method for this transformation is the use of osmium tetroxide (OsO₄) in catalytic amounts, with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. researchgate.netmdpi.comx-mol.netnih.govdntb.gov.uasemanticscholar.org

This reaction is known for its high stereoselectivity, typically resulting in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. mdpi.comsemanticscholar.org The facial selectivity of the attack by OsO₄ can be influenced by the steric environment of the double bond, which is dictated by the conformation of the cyclohexane (B81311) ring and the substituents present.

The syn-selective dihydroxylation of a this compound derivative with OsO₄/NMO has been reported to furnish the corresponding diol as a single diastereomer in moderate yield. mdpi.comsemanticscholar.org The relative configuration of the newly formed stereocenters can be determined using spectroscopic techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.com

Dihydroxylation has been applied to various derivatives of this compound to produce diols, triols, and even tetraols in highly stereoselective reactions. researchgate.netmdpi.comx-mol.netnih.govdntb.gov.uasemanticscholar.orgrsc.org For example, dihydroxylation of an O-benzyl protected derivative of this compound with the OsO₄/NMO system has been shown to produce a 3:1 mixture of diols. nih.gov This methodology has also been successfully applied to the synthesis of neoisopulegol-based diols from methylenetetrahydrofuran moieties in a highly stereoselective manner. nih.gov

| Starting Material | Product Type | Diastereoselectivity | Reference(s) |

| This compound Derivative | Diol | Single diastereomer | mdpi.comsemanticscholar.org |

| This compound Derivatives | Diols, Triols, Tetraols | Highly stereoselective | researchgate.netmdpi.comx-mol.netnih.govdntb.gov.uasemanticscholar.orgrsc.org |

| O-Benzyl-(+)-neoisopulegol Derivative | Diols | 3:1 mixture | nih.gov |

| Methylenetetrahydrofuran derivative | Diol | Highly stereoselective | nih.gov |

Hydroformylation of this compound Derivatives

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.netescholarship.org This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium. escholarship.orgueg.brresearchgate.netscholaris.ca The hydroformylation of this compound derivatives offers a route to aldehydes, which are versatile intermediates for the synthesis of a wide range of compounds. ueg.br

The reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) to the alkene. ueg.br For derivatives of this compound, the hydroformylation of the exocyclic double bond can lead to the formation of two regioisomeric aldehydes (linear and branched). The selectivity of the reaction is highly dependent on the catalyst system, particularly the nature of the ligands coordinated to the rhodium center, as well as the reaction conditions (temperature and pressure). ueg.brresearchgate.net

Studies on the hydroformylation of various protected derivatives of this compound (e.g., acetyl, benzyl (B1604629), benzoyl, MOM, and TBDMS ethers) have been conducted. ueg.br It has been observed that for this compound derivatives, the hydroformylation reaction often yields a mixture of regioisomeric aldehydes, with one study reporting an approximate 1:1 ratio of products. ueg.br The efficiency and selectivity of the hydroformylation can be influenced by the steric and electronic properties of the protecting group on the hydroxyl function. ueg.br For instance, rhodium(I) catalysts with bulky phosphite (B83602) ligands have been shown to be effective for the hydroformylation of sterically hindered olefins, including derivatives of natural products like (-)-isopulegol (B1672291) benzyl ether. researchgate.net

Hydroxyl Group Derivatization

The secondary hydroxyl group of this compound is a key site for chemical modification, allowing for the introduction of protecting groups, oxidation to a ketone, or conversion into other functional groups.

Protection and Deprotection Strategies

In multi-step syntheses involving this compound, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. A variety of protecting groups can be employed for this purpose.

A common strategy is the formation of benzyl ethers. This compound can be converted to its benzyl ether by reaction with benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH), and a catalytic amount of potassium iodide (KI). mdpi.com The addition of KI facilitates the reaction by in situ formation of the more reactive benzyl iodide. mdpi.com

Other protecting groups such as acetyl, benzoyl, methoxymethyl (MOM), and tert-butyldimethylsilyl (TBDMS) have also been utilized for the hydroxyl group of this compound. ueg.br The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Deprotection is the process of removing the protecting group to regenerate the free hydroxyl group. For benzyl ethers, a common method for deprotection is catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. mdpi.comnih.govu-szeged.hu This method is generally efficient and proceeds under mild conditions. For silyl (B83357) ethers, such as TBDMS, deprotection is typically achieved using a fluoride (B91410) source, for example, tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (+)-neoisopulegone. beilstein-journals.org This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgwikipedia.orgmasterorganicchemistry.com Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also be used. libretexts.org Milder, more selective reagents such as the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are also effective for this transformation and are often preferred to avoid harsh acidic conditions or the use of heavy metals. beilstein-journals.orgmasterorganicchemistry.com

The oxidation of this compound to (+)-neoisopulegone is a key step in the synthesis of various natural products and other complex molecules. For example, it is a crucial step in a synthetic route towards hernandulcin. beilstein-journals.org

| Oxidizing Agent | Description | Reference(s) |

| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄. | libretexts.orgwikipedia.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones. | libretexts.orgmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | A mild and selective hypervalent iodine reagent. | beilstein-journals.orgmasterorganicchemistry.com |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. | wikipedia.orgmasterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, often used in alkaline solution. | libretexts.orgwikipedia.org |

Cyclization and Ring-Forming Reactions

The unique stereochemistry and functional groups of this compound make it a valuable chiral starting material for the synthesis of complex heterocyclic structures. Its reactivity allows for a variety of cyclization reactions, leading to the formation of lactones, fused furan (B31954) systems, and spirocyclic compounds.

This compound serves as a precursor for the synthesis of chiral γ-lactones, particularly those with an α-methylene group, a structural motif present in many biologically active natural products. mdpi.comresearchgate.net The transformation typically involves a multi-step sequence starting from the more readily available (−)-isopulegol.

The synthesis begins with the oxidation of (−)-isopulegol to (−)-isopulegone, followed by a diastereoselective reduction using L-Selectride to yield this compound. mdpi.com From this compound, the path to the lactone involves further oxidative steps. One reported method involves transforming this compound into a γ-hydroxy-substituted α,β-unsaturated carboxylic acid, which then undergoes ring closure to form the target (+)-α-methylene-γ-butyrolactone. rsc.org This α,β-unsaturated γ-lactone is a highly reactive intermediate, amenable to further modifications. mdpi.comnih.gov For instance, it can undergo Michael addition with various nucleophiles, such as primary amines, to create a diverse library of β-aminolactones stereoselectively. researchgate.netnih.govresearchgate.net The lactone ring of these adducts can be subsequently opened using reagents like ammonia (B1221849) or benzylamine (B48309) to produce corresponding amide derivatives. nih.govresearchgate.net

Table 1: Synthesis of α-Methylene-γ-Butyrolactone from (-)-Isopulegol

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | (−)-Isopulegol | Pyridinium chlorochromate (PCC) | (−)-Isopulegone | Oxidation of the secondary alcohol to a ketone. mdpi.com |

| 2 | (−)-Isopulegone | L-Selectride | This compound | Diastereoselective reduction of the ketone to the epimeric alcohol. mdpi.com |

| 3 | This compound | Multi-step oxidation (e.g., via diol 3) | (+)-α-Methylene-γ-butyrolactone | Oxidation and subsequent intramolecular esterification (lactonization). rsc.org |

A significant application of this compound in synthesis is its use in constructing the octahydrobenzofuran ring system. This fused bicyclic ether is a core component of various natural products and therapeutic agents. mdpi.comresearchgate.net The synthetic route leverages the hydroxyl and allyl functionalities of the molecule to direct a stereoselective cyclization.

The key transformation begins with the allylic chlorination of this compound. mdpi.comexlibrisgroup.comresearchgate.netnih.gov This is followed by an intramolecular cyclization reaction, which proceeds in a 5-exo mode, to furnish a key intermediate: a methyleneoctahydrobenzofuran (also referred to as an exo-methylene-substituted perhydrobenzofuran). mdpi.comresearchgate.netsciforum.net This cyclization establishes the fused ring system with a defined stereochemistry derived from the starting material. exlibrisgroup.comresearchgate.net This methyleneoctahydrobenzofuran intermediate is a versatile building block for further functionalization. mdpi.comexlibrisgroup.comu-szeged.hu

Table 2: Key Steps in the Formation of the Octahydrobenzofuran Core from this compound

| Step | Description | Reagent(s) / Conditions | Intermediate/Product |

| 1 | Allylic Chlorination | Calcium hypochlorite (B82951) (Ca(OCl)₂) | Allylic chloride of this compound |

| 2 | Intramolecular Cyclization | Sodium hydride (NaH), THF | Methyleneoctahydrobenzofuran |

This sequence is a general representation based on multiple sources. mdpi.comexlibrisgroup.comresearchgate.netnih.govsciforum.net

Building upon the chemistry of the octahydrobenzofuran core, this compound can be elaborated into more complex spirocyclic systems. Specifically, the formation of spiro-oxazolidine (B91167) rings has been demonstrated, creating intricate, three-dimensional structures. exlibrisgroup.comresearchgate.netu-szeged.hu

The synthesis of the spiro-oxazolidine moiety begins with the methyleneoctahydrobenzofuran intermediate described previously (Section 4.3.2). This intermediate undergoes stereoselective epoxidation of the exocyclic double bond. mdpi.comexlibrisgroup.comsciforum.net The resulting spiro-epoxide is then subjected to a ring-opening reaction (aminolysis) with primary amines, which yields 1,2-aminoalcohol derivatives. exlibrisgroup.comresearchgate.netnih.gov These crucial aminoalcohol intermediates, which possess a secondary amine functionality, can then undergo a ring-closure reaction. mdpi.comexlibrisgroup.com Treatment of these secondary amine analogues with formaldehyde (B43269) leads to the regioselective formation of the spiro-oxazolidine ring system, where the oxazolidine (B1195125) ring is spiro-fused to the octahydrobenzofuran core. exlibrisgroup.comresearchgate.netnih.govsciforum.netu-szeged.hu

Table 3: Synthetic Pathway to Spiro-Oxazolidines from the Methyleneoctahydrobenzofuran Intermediate

| Step | Starting Material | Reaction | Reagent(s) | Product |

| 1 | Methyleneoctahydrobenzofuran | Stereoselective Epoxidation | mCPBA | Spiro-epoxide-octahydrobenzofuran |

| 2 | Spiro-epoxide-octahydrobenzofuran | Oxirane Ring Opening (Aminolysis) | Primary Amines (RNH₂) | 1,2-Aminoalcohol derivative |

| 3 | 1,2-Aminoalcohol derivative | Ring Closure | Formaldehyde (CH₂O) | Spiro-oxazolidine-octahydrobenzofuran |

This sequence is a general representation based on multiple sources. mdpi.comexlibrisgroup.comresearchgate.netnih.govu-szeged.hu

Derivatization and Analog Synthesis

Michael Addition Reactions to Unsaturated Lactones

A key synthetic strategy involves the conversion of (+)-neoisopulegol into an α,β-unsaturated γ-lactone, specifically an α-methylene-γ-butyrolactone derivative. mdpi.comnih.gov This derivative acts as a highly reactive Michael acceptor, allowing for the conjugate addition of various nucleophiles in a stereoselective manner. mdpi.comnih.gov The reaction creates new stereocenters, and the resulting adducts serve as precursors to diverse molecular structures. nih.govresearchgate.net

The Michael addition of amines to the this compound-derived α-methylene-γ-butyrolactone provides a direct route to β-aminolactones. researchgate.net These reactions are typically performed in ethanol (B145695) at room temperature and proceed stereoselectively. researchgate.net A variety of primary amines can be used as nucleophiles, leading to a library of amino adducts with yields ranging from good to excellent. researchgate.net The resulting lactone ring can be subsequently opened using reagents like ammonia (B1221849) or benzylamine (B48309) to furnish primary and N-benzyl-substituted amide derivatives, respectively, further diversifying the molecular scaffold. mdpi.comnih.gov

| Amine Nucleophile (RNH₂) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | dry EtOH, 25 °C, 24 h | 90 | researchgate.net |

| (R)-α-Methylbenzylamine | dry EtOH, 25 °C, 24 h | 78 | researchgate.net |

| (S)-α-Methylbenzylamine | dry EtOH, 25 °C, 24 h | 75 | researchgate.net |

| 2-Naphthylmethylamine | dry EtOH, 25 °C, 24 h | 85 | researchgate.net |

| Furfurylamine | dry EtOH, 25 °C, 24 h | 42 | researchgate.net |

Thiol-based nucleophiles also readily participate in conjugate addition to the α-methylene-γ-butyrolactone derived from this compound. mdpi.com Unlike the addition of amines, these reactions require the presence of a base, such as triethylamine (B128534) (Et₃N), to facilitate the formation of the thiolate nucleophile. mdpi.com The process allows for the synthesis of various thiol adducts by reacting the lactone with substituted benzyl (B1604629) mercaptans and cysteine derivatives in ethanol. mdpi.com The reactions are generally carried out at room temperature over 24 hours, affording the desired products in yields ranging from moderate to excellent. mdpi.com Similar to the amino adducts, the resulting lactone can be opened; for example, reaction with ammonia or benzylamine can produce the corresponding primary or benzyl-substituted amides. mdpi.com

| Thiol Nucleophile | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzyl mercaptan | Et₃N, EtOH, 25 °C, 24 h | 93 | mdpi.com |

| 4-Methoxybenzyl mercaptan | Et₃N, EtOH, 25 °C, 24 h | 69 | mdpi.com |

| 4-Chlorobenzyl mercaptan | Et₃N, EtOH, 25 °C, 24 h | 81 | mdpi.com |

| L-cysteine methyl ester hydrochloride | Et₃N, EtOH, 25 °C, 24 h | 41 | mdpi.com |

| N-Acetyl-L-cysteine | Et₃N, EtOH, 25 °C, 24 h | 55 | mdpi.com |

The conjugate addition of azoles to the this compound-derived α-methylene-γ-butyrolactone has also been explored. nih.gov The reaction is effectively promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method allows for the formation of C-N bonds, incorporating heterocyclic moieties like imidazole (B134444) and 1,2,4-triazole (B32235) into the monoterpene scaffold. researchgate.netmdpi.com However, unlike the highly stereoselective additions of amines and thiols, the addition of azoles can result in a mixture of diastereomers at the newly formed chiral center (C-3), indicating that these reactions are not completely diastereoselective. nih.gov

| Azole Nucleophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (major:minor) | Reference |

|---|---|---|---|---|

| Imidazole | DBU, MeCN, 25 °C, 24 h | 51 | 76:24 | nih.gov |

| 1,2,4-Triazole | DBU, MeCN, 25 °C, 24 h | 45 | 80:20 | nih.gov |

| Benzimidazole | DBU, MeCN, 25 °C, 24 h | 48 | 82:18 | nih.gov |

Synthesis of Thiol Adducts

Preparation of Polyfunctional Chiral Ligands and Scaffolds

Beyond Michael additions, this compound is a valuable precursor for synthesizing polyfunctional chiral molecules such as aminodiols, aminotriols, and various polyols. These compounds are of significant interest as chiral ligands in asymmetric catalysis and as building blocks for more complex structures. mdpi.comnih.govx-mol.net

Several stereoselective pathways have been developed to synthesize aminodiols and aminotriols from this compound. mdpi.com One method involves the stereoselective epoxidation of the double bond in this compound, followed by nucleophilic ring-opening of the resulting epoxide with primary amines, which directly yields aminodiols. mdpi.comnih.govresearchgate.net An alternative route to aminodiols begins with the Michael addition of primary amines to the derived α-methylene-γ-butyrolactone, followed by a reduction step, for instance with lithium aluminium hydride (LiAlH₄). mdpi.comnih.gov

Aminotriols can also be synthesized from this compound. mdpi.com This is achieved by first hydroxylating this compound to form a diol. mdpi.comnih.govresearchgate.net This diol is then epoxidized, and subsequent aminolysis of the epoxide ring yields the target aminotriols. mdpi.comnih.govexlibrisgroup.com Furthermore, O-benzyl derivatives of aminodiols and aminotriols have been synthesized to create new libraries of compounds. mdpi.comresearchgate.net

The carbon-carbon double bond in this compound and its derivatives is susceptible to dihydroxylation, providing a straightforward method for synthesizing polyols. mdpi.com The use of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is a highly effective and stereoselective method for this transformation. mdpi.comnih.govresearchgate.net Applying this dihydroxylation reaction to this compound itself yields a chiral diol. mdpi.com When applied to hydroxylated derivatives of neoisopulegol, this reaction can produce triols and even tetraols in highly stereoselective transformations, significantly increasing the functional complexity of the original monoterpene scaffold. mdpi.comnih.govresearchgate.net

Synthesis of Aminodiols and Aminotriols

Development of Diverse Compound Libraries

The strategic derivatization of this compound has led to the creation of several distinct libraries of compounds, each built around a common molecular core but featuring a variety of functional group appendages. These efforts leverage established synthetic methodologies to introduce chemical diversity in a controlled and systematic manner.

One prominent strategy involves the synthesis of amino and thiol adducts. Researchers have successfully developed a library of these derivatives by utilizing the Michael addition reaction on a highly reactive α,β-unsaturated γ-lactone motif derived from this compound. mdpi.comresearchgate.netnih.gov This approach allows for the stereoselective introduction of a range of amino and thiol nucleophiles. Further diversification was achieved by opening the lactone ring to produce primary and N-benzyl-substituted amides. mdpi.comresearchgate.netnih.gov

Another fruitful avenue has been the development of 1,2-aminoalcohol derivatives possessing a neoisopulegol-based octahydrobenzofuran core. mdpi.comexlibrisgroup.comnih.gov The synthesis commences with the allylic chlorination of this compound, followed by cyclization to form a key methyleneoctahydrobenzofuran intermediate. Stereoselective epoxidation of this intermediate and subsequent ring-opening with various primary amines yields the desired 1,2-aminoalcohols. mdpi.comexlibrisgroup.comnih.gov This library was further expanded by the ring closure of secondary amine analogs with formaldehyde (B43269) to create spiro-oxazolidine (B91167) systems. mdpi.comexlibrisgroup.comnih.gov

Furthermore, a library of O-benzyl derivatives of aminodiols and aminotriols has been designed and synthesized from this compound. nih.gov This work builds upon findings that O-benzyl groups can be crucial for certain biological activities. nih.gov The synthesis involves protecting the hydroxyl group of this compound as a benzyl ether, followed by a series of reactions including epoxidation and nucleophilic ring-opening to generate a diverse set of O-benzylated aminodiols and aminotriols. nih.gov

The tables below summarize the types of compound libraries that have been developed from this compound, highlighting the synthetic strategies and the resulting classes of derivatives.

Table 1: Library of this compound-Based Amino and Thiol Adducts

| Starting Material/Key Intermediate | Reaction Type | Nucleophiles/Reagents | Resulting Derivatives |

|---|---|---|---|

| This compound-derived α,β-unsaturated γ-lactone | Michael Addition | Various amines and thiols | Amino and thiol adducts |

| Lactone adducts | Amide Formation | Ammonia, Benzylamine | Primary and N-benzyl amides |

Table 2: Library of this compound-Based 1,2-Aminoalcohols

| Starting Material/Key Intermediate | Reaction Sequence | Reagents | Resulting Derivatives |

|---|---|---|---|

| This compound | Allylic chlorination, Cyclization | NCS, Base | Methyleneoctahydrobenzofuran |

| Methyleneoctahydrobenzofuran | Epoxidation, Oxirane ring-opening | m-CPBA, Primary amines | 1,2-Aminoalcohols |

| Secondary 1,2-aminoalcohols | Ring Closure | Formaldehyde | Spiro-oxazolidines |

Table 3: Library of this compound-Based O-Benzyl Derivatives

| Starting Material/Key Intermediate | Reaction Sequence | Reagents | Resulting Derivatives |

|---|---|---|---|

| This compound | Benzyl protection, Epoxidation | BnBr, m-CPBA | Benzyl-protected epoxides |

| Benzyl-protected epoxides | Ring-opening | Various nucleophiles | Di-O-benzyl aminodiols and aminotriols |

These synthetic efforts demonstrate the versatility of this compound as a chiral building block for generating structurally diverse compound libraries, which are instrumental for screening and identifying novel bioactive molecules. nih.gov

Application As Chiral Auxiliaries and Catalysts

Role of (+)-Neoisopulegol Derivatives in Asymmetric Catalysis

Derivatives of this compound, particularly 1,2-aminoalcohols, have been successfully employed as chiral catalysts in various asymmetric syntheses. sciforum.net These compounds are often synthesized from this compound through a series of chemical transformations, such as allylic chlorination, cyclization, epoxidation, and subsequent aminolysis. sciforum.netmdpi.comresearchgate.net The resulting aminoalcohol derivatives, possessing a rigid octahydrobenzofuran core, can act as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of reactants and leads to the preferential formation of one enantiomer over the other. sciforum.netmdpi.com

The utility of this compound-based compounds extends to their role as chiral auxiliaries. In this capacity, the chiral fragment is temporarily incorporated into a substrate molecule to direct the stereoselective course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered. Monoterpene-based aminodiols, including those derived from isopulegol (B1217435), have proven effective as chiral auxiliaries in transformations like intramolecular radical cyclization and Grignard additions. mdpi.comresearchgate.net

Enantioselective Transformations Mediated by this compound-Based Ligands

The primary application of this compound-derived ligands in asymmetric catalysis has been explored in the context of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Catalytic Addition of Organozinc Reagents (e.g., Diethylzinc (B1219324) to Benzaldehyde)

A significant area of investigation for this compound-based chiral catalysts is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. sciforum.netmdpi.com This reaction is a benchmark for testing the efficacy of new chiral ligands, as the resulting secondary alcohols are important chiral building blocks for various pharmaceuticals and fine chemicals. u-szeged.hu

In a typical setup, a catalytic amount of the this compound-derived aminoalcohol is used to mediate the reaction between diethylzinc and an aldehyde, like benzaldehyde. mdpi.commdpi.comnih.gov The aminoalcohol ligand coordinates to the zinc atom, forming a chiral complex that then interacts with the aldehyde. This chiral environment dictates the facial selectivity of the nucleophilic attack of the ethyl group from the diethylzinc onto the carbonyl carbon of the aldehyde, resulting in the formation of an enantiomerically enriched alcohol. u-szeged.hu

Research has shown that libraries of 1,2-aminoalcohol derivatives with a this compound-based octahydrobenzofuran core can catalyze the addition of diethylzinc to benzaldehyde, yielding (S)- and (R)-1-phenyl-1-propanol. mdpi.com While some studies have reported low to moderate enantioselectivities, they have also observed interesting phenomena such as opposite enantioselectivity depending on the specific structure of the ligand used. mdpi.commdpi.com For instance, aminodiol and aminotriol derivatives have been shown to produce opposite stereoisomers in this reaction, highlighting the subtle influence of the ligand structure on the reaction outcome. mdpi.comnih.gov

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,2-Aminoalcohol with octahydrobenzofuran core | Benzaldehyde | 1-phenyl-1-propanol | Low to moderate | mdpi.com |

| Aminodiol derivatives | Benzaldehyde | 1-phenyl-1-propanol | Moderate, opposite stereoselectivity to aminotriols | mdpi.comnih.gov |

| Aminotriol derivatives | Benzaldehyde | 1-phenyl-1-propanol | Moderate, opposite stereoselectivity to aminodiols | mdpi.comnih.gov |

Exploration of Other Asymmetric Reactions

Beyond the well-studied addition of organozinc reagents, the potential of this compound-based ligands in other asymmetric transformations is an area of ongoing research. The structural motifs present in these ligands, such as the 1,2-aminoalcohol functionality, are known to be effective in a range of reactions. sciforum.net These include aldol (B89426) reactions and the reduction of ketones to alcohols. sciforum.net While specific examples focusing solely on this compound derivatives in these other reactions are less documented in the provided context, the proven effectiveness of analogous structures suggests a broader applicability. For instance, monoterpene-based aminodiols have been utilized as chiral auxiliaries in intramolecular [2+2] photocycloaddition reactions. mdpi.comresearchgate.net

Structure-Catalytic Activity Relationships

The relationship between the structure of the this compound-derived ligand and its catalytic activity and selectivity is a critical aspect of catalyst design. mdpi.comresearchgate.netx-mol.net Studies have systematically investigated the effects of substituents on the aminodiol and aminotriol systems. mdpi.comresearchgate.netx-mol.net

Key structural features that influence the catalytic outcome include:

The nature of the N-substituent: The steric and electronic properties of the group attached to the nitrogen atom in the aminoalcohol ligand can significantly impact the enantioselectivity. mdpi.comu-szeged.hu

The stereochemistry of the ligand: The relative and absolute configuration of the stereocenters within the chiral ligand are paramount in determining the stereochemical course of the reaction. nih.gov The rigid framework of the octahydrobenzofuran core, derived from this compound, plays a crucial role in creating a well-defined chiral pocket around the metal center. sciforum.netmdpi.com

Ring closure modifications: The formation of spiro-oxazolidine (B91167) or 1,3-oxazine ring systems by reacting the aminoalcohol derivatives with formaldehyde (B43269) can lead to more rigid structures. mdpi.comresearchgate.net This increased rigidity can enhance the catalytic potential and, in some cases, lead to opposite enantioselectivity compared to the open-chain analogues. researchgate.netmdpi.com

Molecular modeling has been employed to better understand these structure-activity relationships, providing insights into the competing reaction pathways and the transition states that govern the enantioselectivity. mdpi.comu-szeged.huresearchgate.net These computational studies help to rationalize the observed experimental results and guide the design of more effective catalysts.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The three-dimensional structure of (+)-neoisopulegol is not static; the cyclohexane (B81311) ring can adopt various conformations, and rotation around single bonds allows for a multitude of spatial arrangements. Molecular modeling and conformational analysis are computational techniques used to identify the most stable of these arrangements, known as conformers. By employing methods like molecular mechanics force fields, researchers can predict the geometries and relative energies of different conformers. nih.gov

For this compound, the chair conformation of the cyclohexane ring is the most stable. Within this chair conformation, the substituents—the hydroxyl, methyl, and isopropenyl groups—can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions. Computational analyses allow for the exploration of this conformational landscape to identify the lowest-energy structures, which are most likely to be populated at a given temperature. nih.govflashcards.world Understanding the preferred conformation is crucial, as it dictates the molecule's shape and how it presents its functional groups for interaction with other reactants or biological targets.

The process of conformational analysis often involves systematic or stochastic searches of the potential energy surface. nih.gov Methods such as the Monte Carlo multiple minimum (MCMM) search are employed to generate a wide range of possible conformations. nih.gov The resulting conformers are then energetically minimized to identify the local and global minima. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing a statistical picture of the molecule's dynamic structure.

Quantum Chemical Calculations (e.g., DFT Studies)

To gain a more detailed and accurate understanding of the electronic structure and properties of this compound, researchers turn to quantum chemical calculations. rsdjournal.org Density Functional Theory (DFT) is a widely used method in this domain, offering a good balance between computational cost and accuracy for many molecular systems. nrel.govnih.gov

DFT calculations can be used to optimize the geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. arabjchem.org These calculations also yield a wealth of information about the molecule's electronic properties, including:

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how this compound will interact with other reagents.

Thermochemical Data: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformations and for chemical reactions involving this compound. mdpi.com This allows for the prediction of reaction equilibria and the relative stabilities of isomers. arabjchem.org

For instance, DFT calculations have been employed to study derivatives of this compound, providing insights into their heats of formation and thermal stability. mdpi.com Such studies are crucial for understanding the energetic properties of these compounds.

Molecular Docking Studies (for mechanistic understanding of interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. mdpi.com This method is particularly valuable for understanding how a small molecule like this compound or its derivatives might interact with a biological macromolecule, such as a protein or enzyme. mdpi.comresearchgate.net

In a typical molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule (or its derivative) is then computationally "docked" into the active site or other binding pockets of the protein. A scoring function is used to estimate the binding affinity for different orientations, predicting the most likely binding mode.

These studies can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group of this compound is a potential hydrogen bond donor and acceptor, and docking studies can identify specific amino acid residues in a protein that it might interact with.

Hydrophobic Interactions: The nonpolar regions of the this compound molecule, such as the cyclohexane ring and the isopropenyl group, can form favorable hydrophobic interactions with nonpolar residues in the protein's binding site.

For example, molecular docking studies have been performed on derivatives of this compound to investigate their potential as antimicrobial agents. mdpi.commdpi.com By docking these compounds into the active sites of bacterial enzymes, researchers can gain insights into their mechanism of action and identify the structural features that are important for their biological activity. mdpi.comresearchgate.net These computational predictions can then guide the design and synthesis of new, more potent analogues.

Prediction of Reaction Pathways and Stereoselectivity

Computational chemistry is a powerful tool for predicting the course of chemical reactions, including their pathways and stereochemical outcomes. For a chiral molecule like this compound, understanding and predicting stereoselectivity is of paramount importance.

Theoretical calculations can be used to model the transition states of potential reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. By comparing the energies of different transition states, chemists can predict which reaction pathway is favored and, therefore, which product will be formed.

In the context of this compound, computational studies can be used to:

Predict the Stereochemical Outcome of Reactions: For reactions that create new stereocenters, such as epoxidation or dihydroxylation of the double bond, computational models can predict which diastereomer will be formed preferentially. nih.govresearchgate.net This is achieved by modeling the approach of the reagent to the different faces of the double bond and calculating the energies of the corresponding transition states.

Elucidate Reaction Mechanisms: Computational studies can provide detailed, step-by-step pictures of how a reaction occurs. For example, in the Prins cyclization of citronellal (B1669106) to form isopulegol (B1217435) isomers, including neoisopulegol, computational methods have been used to investigate the reaction mechanism and the role of catalysts. acs.org

Rationalize Observed Stereoselectivity: When a reaction is found to be stereoselective experimentally, computational studies can provide a theoretical basis for this observation. researchgate.net By modeling the reaction, researchers can identify the specific steric and electronic factors that favor the formation of one stereoisomer over another.

For instance, the stereoselective synthesis of aminodiols from this compound derivatives has been investigated computationally to understand the factors governing the high stereoselectivity of the reactions. rsc.org These theoretical investigations are crucial for the rational design of synthetic routes to complex, stereochemically defined molecules derived from this compound.

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources (e.g., Eucalyptus citriodora)

(+)-Neoisopulegol has been identified as a constituent of the essential oils of various plant species. It is often found alongside its isomers, such as isopulegol (B1217435) and neoisopulegol. The isolation of this compound is typically achieved through the hydrodistillation of plant material, followed by chromatographic techniques to separate the individual components of the essential oil.

One of the notable natural sources of neoisopulegol is Eucalyptus citriodora, also known as the lemon-scented gum. perfumerflavorist.comoshadhi.co.ukgolgemma.com Studies on the essential oil composition of E. citriodora leaves have consistently reported the presence of neoisopulegol, although its concentration can vary. perfumerflavorist.comoshadhi.co.uk For instance, an analysis of E. citriodora leaf oil from Mali revealed a neoisopulegol content of 1.8-1.9%. perfumerflavorist.com The major components in this oil were citronellal (B1669106) (77.6-78.5%) and isopulegol (6.3-6.4%). perfumerflavorist.com The process of drying the leaves before distillation has been observed to influence the chemical composition of the essential oil, leading to an increase in oxygenated constituents like isopulegol through the conversion of citronellal. perfumerflavorist.com

Besides Eucalyptus citriodora (now also classified as Corymbia citriodora), neoisopulegol has been reported in other plants as well. nih.govnih.gov These include species within the Mentha (mint) genus and Xenophyllum poposum. nih.govontosight.ai In the essential oil of Melaleuca quinquenervia leaves, neoisopulegol has been identified as a minor component. scielo.sa.cr

The following table summarizes the occurrence of neoisopulegol in the essential oils of selected plants:

| Plant Species | Plant Part | Major Components | Neoisopulegol Content (%) |

| Eucalyptus citriodora | Leaves | Citronellal, Isopulegol | 1.8-1.9 |

| Melaleuca quinquenervia | Leaves | Not specified as major | 0.1 |

Proposed Biosynthetic Routes to this compound

The biosynthesis of this compound is part of the broader network of monoterpenoid synthesis in plants, which originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated through the methylerythritol phosphate (B84403) (MEP) pathway. These precursors are combined to form geranyl pyrophosphate (GPP), the immediate precursor to most monoterpenes. nih.govresearchgate.net

The formation of p-menthane (B155814) monoterpenoids, the structural class to which this compound belongs, typically involves the cyclization of GPP. nih.gov In the well-studied biosynthesis of menthol (B31143) in peppermint (Mentha x piperita), GPP is first cyclized to (-)-limonene. nih.govresearchgate.net This is followed by a series of hydroxylation and redox reactions. While this pathway primarily leads to menthol and its related isomers, it provides a framework for understanding the formation of other p-menthane monoterpenoids.

In the context of this compound, its biosynthesis is closely linked to that of other p-menthane monoterpenes. For example, in Pelargonium graveolens, it is proposed that p-menthane monoterpenoids are synthesized from (+)-limonene via (+)-piperitone, as opposed to the (+)-pulegone intermediate seen in the peppermint menthol pathway. csic.esoup.com

While the precise enzymatic steps leading to this compound across all plant species are not fully elucidated, a general proposed pathway can be inferred from related biosynthetic routes. The conversion of citronellal to isopulegol isomers is a known reaction. perfumerflavorist.com The synthesis of this compound can be achieved from (-)-isopulegol (B1672291) through an oxidation step to produce isopulegone (B1219328), followed by a stereoselective reduction. mdpi.commdpi.com In a biosynthetic context, such redox reactions are catalyzed by specific enzymes like dehydrogenases and reductases.

The biosynthesis of p-menthane monoterpenes in mint species proceeds from geranyl pyrophosphate through the cyclic olefin limonene. nih.gov Subsequent enzymatic steps, including hydroxylations and reductions, lead to a variety of monoterpenols. For instance, in peppermint, (-)-menthone (B42992) and (+)-isomenthone are reduced to form (-)-menthol and other minor isomers. nih.gov It is within this complex network of enzymatic transformations of cyclic intermediates that this compound is formed.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (+)-Neoisopulegol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical structure, connectivity, and three-dimensional arrangement of atoms. emerypharma.comcreative-biostructure.com

¹H NMR Spectroscopy provides data on the hydrogen atoms (protons) within the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each proton signal are used to determine its chemical environment and proximity to other protons. For this compound, typical proton signals include those for the methyl group, the protons on the cyclohexanol (B46403) ring, the hydroxyl proton, and the vinylic protons of the prop-1-en-2-yl group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govspectrabase.comchemicalbook.com Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its bonding environment (e.g., sp³, sp², C-O).

| Assignment | ¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ) ppm | ¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ) ppm |

|---|---|---|

| C1-OH | ~3.7-4.4 (varies) | ~70-80 |

| C(CH₃)₂ | ~1.7 (s, 3H) | ~22 |

| CH-CH₃ | ~0.9 (d, J≈6.5 Hz, 3H) | ~22 |

| C=CH₂ | ~4.7-5.1 (m, 2H) | ~110 |

| C=C(CH₃)₂ | - | ~148 |

| Cyclohexane (B81311) Ring CH, CH₂ | ~0.8-2.4 (m) | ~22-54 |

Note: The exact chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a generalized representation based on typical values found in the literature. mdpi.commdpi.com

2D-NMR Spectroscopy techniques, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. creative-biostructure.comresearchgate.netwikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to map out the spin systems within the molecule. emerypharma.comcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comwikipedia.org This is essential for definitively assigning which protons are attached to which carbon atoms.

The combined application of these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the identity and stereochemistry of this compound. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. wiley.com The infrared spectrum of a compound is considered a unique fingerprint, as it reveals characteristic absorptions corresponding to the vibrations of specific chemical bonds. wiley.com For this compound, the FTIR spectrum is characterized by several key absorption bands:

A broad, strong absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. mdpi.com

Absorptions around 2850–2960 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and methyl groups. mdpi.com

A peak near 1642 cm⁻¹ signifies the C=C stretching vibration of the alkene group. mdpi.com

Bands in the 1000-1200 cm⁻¹ region are typically associated with C-O stretching vibrations. mdpi.com

The NIST WebBook provides reference spectra for neo-isopulegol, which can be used for comparison. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. wikipedia.org When this compound is analyzed by MS, typically using an electron-impact (EI) source, it first forms a molecular ion (M⁺•), which is a radical cation. msu.edu The mass of this molecular ion corresponds to the molecular weight of the compound (154.25 g/mol ). nih.gov

This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral pieces. msu.eduwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentations for alcohols include the loss of a water molecule (M-18) or alkyl radicals. The analysis of these fragmentation pathways provides clues to the molecular structure. msu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are vital for both analysis and purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr It is exceptionally well-suited for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a long capillary column. mdpi.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. calameo.com

This method allows for both the qualitative identification of this compound by comparing its mass spectrum to library databases and its retention time to known standards. lgbotanicals.combarefut.com The Kovats retention index, a standardized measure, is also used for identification. nih.gov GC-MS is widely used in the analysis of essential oils, where it can identify and quantify the presence of neoisopulegol among dozens of other components. barefut.com

Column chromatography is a fundamental purification technique used extensively in synthetic chemistry to isolate a desired compound from a mixture. beilstein-journals.org In the context of this compound synthesis or extraction, it is the primary method for obtaining the pure product. nih.govu-szeged.hu The technique involves a stationary phase, typically silica (B1680970) gel, packed into a column. mdpi.com The crude product mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through it.

Separation occurs because different components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. For the purification of this compound, a common mobile phase is a mixture of non-polar and slightly polar solvents, such as n-hexane and ethyl acetate (B1210297) (EtOAc). mdpi.combeilstein-journals.org By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column. Researchers often use a gradient of n-hexane:EtOAc, starting with a high concentration of hexane (B92381) (e.g., 9:1) to wash through non-polar impurities before eluting the more polar this compound. beilstein-journals.orgnih.gov The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The conventional synthesis of (+)-neoisopulegol typically starts from the more readily available (-)-isopulegol (B1672291). This process involves an oxidation step to yield (-)-isopulegone (B3379921), followed by a stereoselective reduction of the carbonyl group. nih.govbeilstein-journals.orgd-nb.info Various reducing agents have been employed for this key transformation, with L-Selectride often providing excellent diastereoselectivity (dr ≥ 20:1). nih.govd-nb.infolboro.ac.ukunits.it

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. While effective, reagents like L-Selectride are expensive, which can hinder large-scale applications. d-nb.info Exploring alternative reducing agents and conditions is a key objective. Research into enzymatic reductions, for instance, using alcohol dehydrogenase (ADH), presents a green alternative that could be optimized for industrial-scale production. d-nb.info Another established route involves the inversion of the C(1) stereocenter of (-)-isopulegol via a Mitsunobu reaction, and further optimization of this process could also yield more efficient syntheses. beilstein-journals.orgd-nb.info The development of novel catalytic systems that can directly isomerize (-)-isopulegol or cyclize precursors like citronellal (B1669106) with high selectivity for the this compound isomer is another promising avenue.

Table 1: Comparison of Selected Synthetic Methods for this compound from (-)-Isopulegol

| Method | Key Reagents | Advantages | Challenges | Reference(s) |

|---|---|---|---|---|

| Oxidation-Reduction | 1. Jones Reagent or PCC | Well-established, high yield | Use of stoichiometric, toxic chromium reagents | nih.govbeilstein-journals.orgd-nb.info |

| 2. L-Selectride | Excellent diastereoselectivity | High cost of reagent | d-nb.infolboro.ac.ukunits.it | |

| 2. DIBALH | Lower cost than L-Selectride | Moderate diastereoselectivity | d-nb.info | |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Green, high selectivity | Requires specific enzyme and cofactor systems | d-nb.info |

| Stereochemical Inversion | Mitsunobu Reaction | Direct inversion of stereocenter | Stoichiometric reagents, purification challenges | beilstein-journals.orgd-nb.info |

Design and Synthesis of Advanced Chiral Scaffolds

This compound serves as an excellent starting point for the synthesis of complex chiral molecules due to its inherent stereochemistry. mdpi.comresearchgate.net Its framework has been elaborated into diverse structural motifs, including O-benzyl derivatives, aminodiols, aminotriols, and fused heterocyclic systems like octahydrobenzofurans. mdpi.comresearchgate.netmdpi.comnih.gov These derivatives have shown potential as antimicrobial agents and as chiral ligands in asymmetric catalysis. mdpi.comresearchgate.netresearchgate.netx-mol.net

The future in this area lies in the rational design and synthesis of more sophisticated chiral scaffolds. By leveraging the this compound backbone, researchers can create libraries of novel, sterically demanding, and functionally diverse ligands. researchgate.netx-mol.net For example, incorporating this compound into multidentate ligand architectures could lead to highly effective catalysts for a broader range of asymmetric transformations. Furthermore, transforming it into unique polycyclic structures could yield compounds with novel biological activities, expanding its utility in medicinal chemistry and biology-oriented synthesis (BIOS). researchgate.net

Application in Emerging Catalytic Systems

Derivatives of this compound have been successfully employed as chiral catalysts. For instance, 1,2-aminoalcohols synthesized from the this compound core have been used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, albeit with moderate success. researchgate.netmdpi.com Spiro-oxazolidines derived from these aminoalcohols have also been investigated. researchgate.net

A significant future direction is the development of more robust and highly selective catalysts based on the this compound framework for use in emerging catalytic systems. This includes their application in organocatalysis, where the rigid chiral backbone can induce high levels of stereocontrol. Additionally, the use of supramolecular chemistry offers intriguing possibilities. Studies have shown that catalytic cages can influence the product distribution in reactions like the Prins cyclization of citronellal, which produces isopulegol (B1217435) isomers. acs.orgbeilstein-journals.org Designing host-guest systems that selectively bind and transform substrates to yield this compound or that use this compound-derived ligands to control reactions within a confined space represents a novel frontier in catalysis.

In-depth Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. For this compound, computational studies have begun to shed light on reaction mechanisms, such as the Prins cyclization of citronellal, by calculating reaction energy barriers using Density Functional Theory (DFT). acs.org Molecular docking studies have also been employed to rationalize the observed antimicrobial activity of this compound derivatives by modeling their interactions with specific protein targets. mdpi.comresearchgate.net

Future research should expand the use of computational methods to gain deeper mechanistic insights. This includes:

Modeling transition states for reactions involving this compound-based catalysts to understand the origin of enantioselectivity.

Predicting the most stable conformations of complex derivatives to correlate structure with physical and biological properties.

Simulating host-guest interactions in supramolecular systems to guide the design of new catalysts and receptors. acs.org

Elucidating reaction pathways for the formation of this compound itself to devise more selective synthetic strategies. researchgate.net

These in-depth computational studies will accelerate the discovery and optimization of applications for this compound and its derivatives.

Integration of Synthetic Biology Approaches for Biosynthesis